3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid
Description
This compound is a structurally complex molecule featuring an oxane ring (a six-membered oxygen-containing heterocycle) substituted with three hydroxyl groups at positions 3, 4, and 4. The 6-position of the oxane is functionalized with an amino group linked to a 1-methyl-6-phenylimidazo[4,5-b]pyridine moiety, while the 2-position bears a carboxylic acid group. The imidazo[4,5-b]pyridine core is a heterocyclic aromatic system known for its role in mutagenic and bioactive compounds, such as dietary carcinogens like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .
Properties
Molecular Formula |
C19H20N4O6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22) |
InChI Key |
SQVPGYDPSLNFET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . The synthetic route involves the formation of the PhIP ring through the reaction of these carbonyl compounds.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The molecule contains three distinct reactive regions:
-
Imidazo[4,5-b]pyridine moiety : A fused aromatic heterocycle with potential for electrophilic substitution or oxidation.
-
Glucuronic acid fragment : A sugar-derived unit with hydroxyl groups prone to glycosylation, oxidation, or esterification.
-
Amino linker : Connects the two moieties and may participate in nucleophilic substitution or hydrolysis.
Key functional groups include:
-
Carboxylic acid (pKa ~2–3)
-
Secondary amine (pKa ~9–10)
-
Hydroxyl groups (polar, hydrogen-bonding)
Phase II Conjugation (Glucuronidation)
-
The glucuronic acid moiety suggests this compound may act as a glucuronide conjugate, formed via UDP-glucuronosyltransferase (UGT)-mediated reactions .
-
Reaction Pathway :
-
Structural Evidence : The oxane ring and carboxylic acid group align with glucuronidation products observed in xenobiotic metabolism .
Hydrolysis
-
Ester/Acid Stability : The carboxylic acid is resistant to hydrolysis under physiological conditions, but the glycosidic bond (C–N) may undergo enzymatic cleavage via β-glucuronidases in the gut or liver .
Synthetic Routes (Inferred from Analogous Compounds)
While direct synthesis data for this compound is limited, related imidazopyridine-glucuronides are synthesized through:
-
Imidazopyridine Formation :
-
Condensation of creatinine with phenylacetaldehyde or derivatives under Maillard-like conditions.
-
-
Glucuronidation :
Reactivity of Functional Groups
| Functional Group | Reaction Type | Conditions | Products |
|---|---|---|---|
| Carboxylic acid | Esterification | Alcohol, acid catalyst | Esters (e.g., methyl ester) |
| Secondary amine | Acylation | Acetyl chloride, base | Amide derivatives |
| Hydroxyl groups | Glycosylation | Glycosyl donors (e.g., UDP-sugars) | Oligosaccharide conjugates |
| Aromatic ring | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted imidazopyridine |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (predicted via computational models) .
-
pH Sensitivity :
-
Acidic conditions (pH <2): Protonation of amine linker; possible glycosidic bond cleavage.
-
Alkaline conditions (pH >10): Deprotonation of carboxylic acid; hydroxyl group oxidation.
-
Computational Insights
DFT calculations (B3LYP/6-31G(d,p)) on analogous glucuronides indicate:
-
Acidity : Carboxylic acid group enhances solubility (logP = -1.2 predicted) .
-
Hydrogen Bonding : Intramolecular H-bonds between hydroxyls stabilize the oxane ring conformation .
Biological Interactions
Scientific Research Applications
Based on the search results, here's what is known about compounds related to "3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid" and their applications:
1. Identification and Basic Information:
- (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid:
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxyoxane-2-carboxylic acid:
- IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxyoxane-2-carboxylic acid .
- Molecular Formula: C19H20N4O7 .
- SMILES: CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO[C@H]4C@@HO .
2. Related Compounds and Research:
- N-hydroxy-PhIP (2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine):
- It is an imidazopyridine .
- It is the active metabolite of the dietary carcinogen PhIP .
- It has roles as a carcinogenic agent, mutagen, genotoxin, human xenobiotic metabolite, mouse metabolite, rat metabolite, and neurotoxin .
- IUPAC Name: N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine .
- 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines: Research has been done on the synthesis of these compounds as biologically active scaffolds .
3. Potential Applications and Research Areas
While the search results do not explicitly detail the applications of "this compound", the information on related compounds suggests potential research areas:
- Carcinogenesis and Mutagenesis: Given that N-hydroxy-PhIP is a carcinogenic and mutagenic agent,研究 into "this compound" might explore its role in similar processes or as a target for cancer therapies .
- Neurotoxicity: N-hydroxy-PhIP is also a neurotoxin, suggesting that "this compound" could be investigated for its potential neurological effects or as a model for studying neurotoxic mechanisms .
- Drug Metabolism: As a metabolite of a dietary carcinogen, research could focus on the metabolism and detoxification pathways involving "this compound" .
- Synthesis of Heterocyclic Systems: Research on 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines indicates the potential for using related compounds in the synthesis of novel heterocyclic systems with biological activity .
Data Tables:
Due to the limited information in the search results, comprehensive data tables regarding specific applications of "this compound" cannot be constructed.
Case Studies:
Mechanism of Action
The mechanism by which 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects involves its bio-activation by cytochrome P450 enzymes to form N-hydroxy derivatives. These derivatives can undergo further reactions, such as glucuronidation or sulfation, leading to the formation of reactive metabolites that can damage DNA and induce mutations . The molecular targets and pathways involved include the DAF-16/FOXO pathway, which is associated with oxidative stress resistance .
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
PhIP, a heterocyclic amine (HCA) found in cooked meats, shares the imidazo[4,5-b]pyridine core with the target compound but lacks the oxane-carboxylic acid substituent. Key differences include:
- Functional Groups: PhIP has an amino group at position 2 of the imidazo[4,5-b]pyridine, while the target compound replaces this with a methyl group and introduces an oxane-carboxylic acid chain.
- Bioactivity: PhIP is a potent carcinogen in rodents, inducing colon, mammary, and lymphoid tumors . The target compound’s structural modifications may mitigate direct DNA adduct formation (a hallmark of PhIP’s carcinogenicity) due to steric hindrance from the oxane ring and increased hydrophilicity.
| Property | Target Compound | PhIP |
|---|---|---|
| Molecular Weight | ~495 g/mol (estimated) | 223.25 g/mol |
| Solubility | High (polar hydroxyl/carboxylic acid) | Low (hydrophobic aromatic core) |
| Carcinogenicity (Rodent) | Not studied | Colon, mammary, lymphoid tumors |
Analogues with Oxane/Pyran-Carboxylic Acid Scaffolds
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid
This compound () shares the hydroxylated pyran/oxane ring and carboxylic acid group but replaces the imidazo[4,5-b]pyridine with a cyclopenta[c]pyran system. Key distinctions:
- Ring System : Cyclopenta[c]pyran fused to a pyran vs. imidazo[4,5-b]pyridine.
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid
This benzoic acid derivative () features a sulfated methyl group on the pyran ring.
| Property | Target Compound | Cyclopenta[c]pyran Analog | Benzoic Acid Analog |
|---|---|---|---|
| Core Heterocycle | Imidazo[4,5-b]pyridine | Cyclopenta[c]pyran | Benzene |
| Key Functional Groups | Amino, carboxylic acid | Hydroxyl, carboxylic acid | Sulfate, carboxylic acid |
| Mutagenicity Potential | Moderate (imidazo core) | Low | Low |
Pharmacopeial Compounds with Complex Carboxylic Acid Structures
Compounds such as (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid () highlight structural diversity in carboxylic acid-bearing molecules. These often include thiazolidine or bicyclo systems but lack the imidazo[4,5-b]pyridine moiety, limiting direct comparability.
Research Implications and Gaps
- Toxicity Profile: While PhIP’s carcinogenicity is well-documented , the target compound’s oxane-carboxylic acid segment may reduce metabolic activation or DNA adduct formation.
- Therapeutic Potential: The polar groups could enhance solubility for pharmaceutical applications, but the imidazo[4,5-b]pyridine core warrants caution due to its association with mutagenicity.
- Synthetic Challenges : The complexity of the oxane-imidazo hybrid may complicate synthesis compared to simpler HCAs like PhIP.
Biological Activity
3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid, also known as PhIP-N-glucuronide, is a metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This compound has garnered attention due to its potential biological activities and implications in carcinogenesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on human health, and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O6 |
| Molecular Weight | 400.385 g/mol |
| LogP | 0.0124 |
| PSA | 149.96 |
| CAS Number | 133084-70-5 |
The biological activity of this compound is primarily linked to its role as a metabolite of PhIP. PhIP is known for its mutagenic properties and potential to induce cancer through the formation of DNA adducts. The trihydroxy derivative may enhance or mitigate these effects depending on its interaction with cellular pathways.
Metabolic Activation
Upon ingestion, PhIP is metabolized into various forms, including N-hydroxy derivatives that can bind to DNA and form adducts. The trihydroxy form may influence the stability and reactivity of these metabolites. Studies indicate that hydroxylation at specific positions can alter the compound's carcinogenic potential by affecting how it interacts with DNA repair mechanisms .
Carcinogenicity
Research indicates that this compound exhibits mutagenic properties similar to its parent compound PhIP. It has been shown to induce mutations in bacterial assays and may contribute to tumorigenesis in animal models .
Genotoxicity
The genotoxic effects are attributed to the formation of reactive species that can cause oxidative damage to DNA. This has been observed in various cellular models where exposure to PhIP and its metabolites resulted in increased levels of DNA strand breaks and adduct formation .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Mutagenicity : A study demonstrated that exposure to N-hydroxy derivatives of PhIP resulted in significant mutagenic activity in Salmonella typhimurium strains . The results highlighted the importance of metabolic activation in the carcinogenic process.
- In Vivo Studies : Animal studies have shown that administration of PhIP leads to the development of tumors in the colon and breast tissues. The presence of trihydroxy metabolites was correlated with higher incidences of tumor formation .
- Human Health Implications : Epidemiological studies suggest a link between dietary intake of well-cooked meats (which contain PhIP) and increased cancer risk. The role of trihydroxy metabolites in this process remains an area for further investigation .
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this compound?
To confirm the structure, employ a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the oxane ring substituents and imidazopyridine connectivity. Infrared Spectroscopy (IR) can identify functional groups (e.g., carboxylic acid C=O stretch at ~1727 cm⁻¹, hydroxyl groups) . Mass Spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) will verify molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving stereochemistry, as seen in similar oxane-carboxylic acid derivatives .
Q. How can synthetic routes for the imidazopyridine moiety be optimized?
The imidazopyridine core can be synthesized via condensation reactions involving ammonia and aldehydes (e.g., formaldehyde) under controlled pH and temperature, as demonstrated in the formation of structurally related 2-aminoimidazopyridines . Purification via recrystallization or column chromatography (using silica gel or reverse-phase C18) is recommended to isolate intermediates. Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to minimize side products.
Advanced Research Questions
Q. How can computational models predict interactions between this compound and biological targets?
Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes or receptors. The imidazopyridine group may act as a pharmacophore for kinase inhibition, similar to other heterocyclic systems . Molecular Dynamics (MD) simulations can assess stability in binding pockets (e.g., ATP-binding sites). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Note that methodological differences in receptor-response modeling (e.g., single vs. multi-receptor assays) may lead to divergent results, requiring cross-validation .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity (>95% purity is critical; verify via HPLC) . Perform dose-response curves with standardized protocols (e.g., IC₅₀ determination in triplicate). Use chemoinformatics tools (e.g., PubChem BioAssay) to compare activity profiles with structurally related compounds . For enzymatic studies, confirm target selectivity via kinase panel screens or CRISPR-Cas9 knockout models .
Q. How can stability studies be designed for this compound under physiological conditions?
Conduct accelerated stability testing in buffers (pH 4–9) at 37°C over 48–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the oxane ring or imidazopyridine oxidation). For oxidative stability, use hydrogen peroxide or metalloporphyrin catalysts to simulate metabolic pathways. Reference protocols from sulfonamide and thiazolidine stability studies .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Develop a UHPLC-MS/MS method with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use isotope-labeled internal standards (e.g., ¹³C-carboxylic acid analogs) to correct for matrix effects. Validate sensitivity (LOQ < 1 ng/mL) and linearity (R² > 0.99) per ICH guidelines. For tissue distribution studies, employ MALDI imaging to map spatial localization .
Q. How can synthetic byproducts be minimized during scale-up?
Optimize reflux conditions (e.g., solvent choice, reaction time) to suppress side reactions like over-alkylation. Use flow chemistry for precise control of temperature and mixing. Characterize impurities via LC-HRMS and reference the Kanto Reagents Catalog for analogous trifluoromethylpyridine synthesis pitfalls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
